![molecular formula C23H39N5O5S2 B15073052 (2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

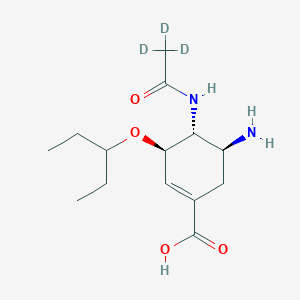

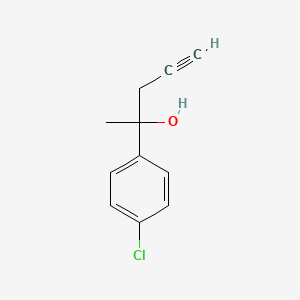

(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Malformin C is a cyclic pentapeptide isolated from the marine fungus Aspergillus species. It exhibits a range of biological activities, including algicidal, antibacterial, and anticancer properties

準備方法

Synthetic Routes and Reaction Conditions

Malformin C can be synthesized using solid-phase synthesis techniques. The process involves on-resin macrolactamization and disulfide bond formation, followed by concurrent cleavage from the resin . This method allows for the easy preparation of various derivatives, which can be evaluated for their biological activities.

Industrial Production Methods

Industrial production of Malformin C typically involves biological fermentation methods. The compound is produced by cultivating specific strains of Aspergillus niger under controlled conditions. The fermentation broth is then processed to separate and purify Malformin C .

化学反応の分析

Types of Reactions

Malformin C undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond in Malformin C can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield thiol groups.

Substitution: Amino acid residues in the cyclic pentapeptide can be substituted to create various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

Substitution: Amino acid substitutions are typically carried out using solid-phase peptide synthesis techniques.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol-containing derivatives.

Substitution: Various cyclic pentapeptide derivatives with altered biological activities.

科学的研究の応用

Chemistry

Malformin C is used as a model compound in the study of cyclic peptides and their synthesis. Its unique structure and reactivity make it an excellent candidate for exploring new synthetic methodologies .

Biology

In biological research, Malformin C is studied for its algicidal properties. It has been shown to exhibit dose-dependent algicidal activities against harmful algal blooms, making it a potential candidate for mitigating red tide events .

Medicine

Malformin C has demonstrated significant anticancer potential. It inhibits the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. its therapeutic index is relatively low, limiting its use as an anticancer drug .

Industry

In the industrial sector, Malformin C is explored for its antibacterial properties. It shows activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

作用機序

Malformin C exerts its effects through multiple mechanisms. In cancer cells, it induces G2/M phase arrest and promotes apoptosis through the upregulation of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3 . In algae, it increases reactive oxygen species levels, damages superoxide dismutase activity, and leads to the generation of malondialdehyde contents, ultimately causing cell death .

類似化合物との比較

Similar Compounds

Malformin A: Another cyclic pentapeptide with similar biological activities.

Malformin B: Exhibits similar algicidal and antibacterial properties.

Argimicin A: A pentapeptide from Sphingomonas species with algicidal activity.

Uniqueness

Malformin C is unique due to its potent algicidal activity against harmful algal blooms and its significant anticancer potential. Its ability to induce multiple forms of cell death, including necrosis, apoptosis, and autophagy, sets it apart from other similar compounds .

特性

分子式 |

C23H39N5O5S2 |

|---|---|

分子量 |

529.7 g/mol |

IUPAC名 |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-sulfanylidenepropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpent-4-enoyl]amino]-4-methylpentanethioic S-acid |

InChI |

InChI=1S/C23H39N5O5S2/c1-11(2)8-15(20(30)26-16(23(33)35)9-12(3)4)25-22(32)18(13(5)6)28-21(31)17(10-34)27-19(29)14(7)24/h10,12-18H,1,8-9,24H2,2-7H3,(H,25,32)(H,26,30)(H,27,29)(H,28,31)(H,33,35)/t14-,15-,16+,17-,18+/m1/s1 |

InChIキー |

OCOJQERGBWDTLE-SFFUCWETSA-N |

異性体SMILES |

C[C@H](C(=O)N[C@H](C=S)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(=C)C)C(=O)N[C@@H](CC(C)C)C(=O)S)N |

正規SMILES |

CC(C)CC(C(=O)S)NC(=O)C(CC(=C)C)NC(=O)C(C(C)C)NC(=O)C(C=S)NC(=O)C(C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)

![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)

![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)

![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)